(2,2-Dimethyl-3-oxo-1-piperazinyl)acetic acid hydrochloride
Overview
Description
(2,2-Dimethyl-3-oxo-1-piperazinyl)acetic acid hydrochloride is a chemical compound with the molecular formula C8H14N2O3·HCl It is a piperazine derivative, characterized by the presence of a piperazine ring substituted with a dimethyl group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,2-Dimethyl-3-oxo-1-piperazinyl)acetic acid hydrochloride typically involves the reaction of piperazine derivatives with acetic acid or its derivatives under controlled conditions. One common method includes the reaction of 2,2-dimethyl-1,3-dioxolane-4-methanol with piperazine in the presence of a suitable catalyst, followed by hydrolysis and acidification to obtain the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process often includes steps such as solvent extraction, crystallization, and purification to ensure the final product meets the required specifications.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in substitution reactions, where functional groups on the piperazine ring are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often carried out in anhydrous conditions.
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols); reactions may require catalysts or specific pH conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce various substituted piperazine derivatives.
Scientific Research Applications
(2,2-Dimethyl-3-oxo-1-piperazinyl)acetic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2,2-Dimethyl-3-oxo-1-piperazinyl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating enzymes, binding to receptors, or interfering with cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
- (1-Isopentyl-3-oxo-2-piperazinyl)acetic acid
- [1-(2-Chlorobenzyl)-3-oxo-2-piperazinyl]acetic acid
- [3-Oxo-1-(2-pyridinylmethyl)-2-piperazinyl]acetic acid
Comparison: (2,2-Dimethyl-3-oxo-1-piperazinyl)acetic acid hydrochloride is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(2,2-dimethyl-3-oxopiperazin-1-yl)acetic acid;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O3.ClH/c1-8(2)7(13)9-3-4-10(8)5-6(11)12;/h3-5H2,1-2H3,(H,9,13)(H,11,12);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASAFONVRXQQNOH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NCCN1CC(=O)O)C.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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